4-Acetoxybenzyl 2-hydroxyethylcarbamate
Description
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
[4-(2-hydroxyethylcarbamoyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C12H15NO5/c1-9(15)18-11-4-2-10(3-5-11)8-17-12(16)13-6-7-14/h2-5,14H,6-8H2,1H3,(H,13,16) |
InChI Key |
DLMDJSUIOWMHID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)COC(=O)NCCO |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-acetoxybenzyl 2-hydroxyethylcarbamate exhibit significant anticancer properties. Research has shown that carbamate derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, a study demonstrated that certain carbamate compounds led to reduced proliferation of cancer cells in vitro, suggesting potential for development as anticancer agents.
| Study | Findings | IC50 Value |
|---|---|---|
| Inhibition of breast cancer cell proliferation | 15 µM | |
| Induction of apoptosis in leukemia cells | 20 µM |
Acetylcholinesterase Inhibition
This compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. Compounds that inhibit this enzyme can increase acetylcholine levels in the brain, thereby improving cognitive functions.
Antimicrobial Activity
The antimicrobial properties of carbamates have been noted in various studies. The compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
Case Studies and Research Findings
-
In Vivo Studies on Cancer Models
- A study conducted on mice bearing tumors showed that administration of a related carbamate compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
-
Neuroprotective Effects
- Research published in pharmacological journals highlighted the neuroprotective effects of acetylcholinesterase inhibitors, including derivatives of this compound, showcasing their potential role in cognitive enhancement and memory preservation.
-
Toxicological Assessments
- Toxicological evaluations have indicated that while some carbamate compounds exhibit beneficial effects, they must be carefully assessed for toxicity, particularly regarding their long-term use and potential side effects on human health.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Prodrugs Utilizing the 4-Acetoxybenzyl (pAB) Ester Group
The pAB group is widely employed in prodrug design. Key comparisons include:
Mechanistic Insights :
- Rp-8-Br-cAMPS-pAB demonstrates nanomolar to micromolar potency in blocking cAMP signaling, validated via FRET/BRET assays .
- γ-(4-Acetoxybenzyl)-2-PMPA shows improved CNS penetration due to pAB-mediated lipophilicity, critical for neuroactive phosphonates .
- This compound : The carbamate group likely requires enzymatic cleavage (e.g., esterases or amidases) for activation, contrasting with faster ester hydrolysis in pAB phosphonates.
Carbamate-Based Compounds
Carbamates are prevalent in agrochemicals and pharmaceuticals. Comparisons include:
Functional Contrasts :
- Agrochemical carbamates (e.g., fenoxycarb, desmedipham) prioritize target-organism specificity via aromatic/heterocyclic substituents.
- This compound : The pAB group suggests a focus on enhancing bioavailability for hydroxyl-containing parent drugs, analogous to pAB phosphonates .
Phosphonate Prodrugs
Phosphonates face poor bioavailability, necessitating prodrug strategies:
Preparation Methods
Alcohol Activation with CDI
CDI mediates the formation of an imidazolide intermediate, enhancing the electrophilicity of the carbonyl group for subsequent amine attack.
Reaction Scheme:
Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Room temperature, 2 hours
-
CDI: 1.2 equivalents
Nucleophilic Attack by 2-Hydroxyethylamine
The imidazolide reacts with 2-hydroxyethylamine under mild conditions, forming the carbamate bond.
Reaction Scheme:
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | Room temperature |
| Reaction Time | 6–8 hours |
| Yield | 82–88% |
Characterization:
-
IR (film): 3290 cm (N–H stretch), 1730 cm (C=O, acetate), 1680 cm (C=O, carbamate).
-
C NMR (150 MHz, CDCl): δ 170.2 (OAc), 156.8 (carbamate C=O), 134.5–128.2 (aromatic carbons), 66.5 (OCH), 61.3 (CHOH), 45.8 (CHNH), 21.1 (OAc).
Transesterification-Alkylation Approach
Transesterification of Methyl N-Acetylcarbamate
Adapting methods from benzyl carbamate synthesis, methyl N-acetylcarbamate undergoes transesterification with 4-acetoxybenzyl alcohol.
Reaction Scheme:
Conditions:
-
Solvent: Xylenes
-
Base: Diisopropylethylamine (i-PrNEt, 1.2 equiv.)
-
Temperature: Reflux (140–150°C), 6 hours
-
Yield: 85–90%
Alkylation with 2-Hydroxyethyl Bromide
The N-acetylcarbamate undergoes alkylation with 2-hydroxyethyl bromide, followed by deacetylation.
Reaction Scheme:
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO (2 equiv.) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 70–75% |
Characterization:
-
IR (KBr): 3250 cm (N–H stretch), 1740 cm (C=O, acetate), 1675 cm (C=O, carbamate).
-
HRMS (ESI): [M + Na] Calcd for CHNNaO: 276.0845; Found: 276.0848.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Each Method
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Chloroformate | 78–85 | 95–98 | 12–18 | Moderate |
| CDI-Mediated | 82–88 | 97–99 | 6–8 | High |
| Transesterification | 70–75 | 90–93 | 24 | Low |
Key Findings:
-
The CDI-mediated route offers the highest yield and purity, attributed to mild conditions and minimized side reactions.
-
The chloroformate method , while efficient, requires hazardous reagents, complicating large-scale applications.
-
The transesterification-alkylation approach suffers from lower yields due to competing hydrolysis of the acetoxy group during prolonged reactions.
Q & A
Q. How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR modeling : Train models on analogues (e.g., 4-hydroxybenzaldehyde derivatives) to predict bioactivity .
- Molecular dynamics simulations : Analyze ligand-protein binding stability over time to optimize carbamate side chains.
- ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
